molecular formula C10H6BrNO2 B8271914 3-Bromo-4-oxochroman-7-carbonitrile

3-Bromo-4-oxochroman-7-carbonitrile

Cat. No.: B8271914
M. Wt: 252.06 g/mol
InChI Key: HCLFYVHRICPNFC-UHFFFAOYSA-N
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Description

3-Bromo-4-oxochroman-7-carbonitrile is a synthetically tailored chroman-4-one derivative designed for advanced medicinal chemistry and drug discovery research. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, known for its role as a versatile building block for the isolation, design, and synthesis of novel lead compounds . This particular analog is functionalized with a bromo substituent and a carbonitrile group, enhancing its reactivity and making it a valuable intermediate for generating diverse compound libraries via further synthetic modification, such as cross-coupling reactions or nucleophilic substitutions. Chroman-4-one analogs are investigated for a wide spectrum of pharmacological activities, with significant research highlighting their potential as anticancer agents, antimicrobials, and anti-inflammatory compounds . Structurally, the absence of a C2-C3 double bond differentiates chromanones from chromones, leading to significant variations in biological activity and making them a key scaffold for exploring new chemical space . Compounds based on this core structure have demonstrated potent cytotoxic profiles against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal epidermoid carcinoma (KB), and human neuroblastoma (SK-N-MC) cells . Furthermore, chromanone derivatives are recognized for their antimicrobial potential against a range of human pathogens . Researchers can leverage 3-Bromo-4-oxochroman-7-carbonitrile to develop novel analogs aimed at modulating these and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

3-bromo-4-oxo-2,3-dihydrochromene-7-carbonitrile

InChI

InChI=1S/C10H6BrNO2/c11-8-5-14-9-3-6(4-12)1-2-7(9)10(8)13/h1-3,8H,5H2

InChI Key

HCLFYVHRICPNFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Bromo Position Carbonitrile Position Key Properties/Applications References
3-Bromo-4-oxochroman-7-carbonitrile Chroman 3 7 Cross-coupling precursor; drug intermediate
4'-Bromo-[1,1'-biphenyl]-3-carbonitrile Biphenyl 4' 3 High similarity (1.00); material science applications
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile Biphenyl 3' 4 Similarity score 0.96; synthetic versatility
5-Bromo-[1,1'-biphenyl]-3-carbonitrile Biphenyl 5 3 Similarity score 0.96; catalytic applications
6-(4-Bromophenyl)-2-naphthonitrile Naphthalene 4 (phenyl) 2 Similarity score 0.93; fluorescent probes
2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-...* Pyranopyridine 6 (benzodioxol) 3 Anticancer research; complex heterocycle

*Abbreviated for clarity; full name in .

Structural Differences and Implications

  • Biphenyl and naphthalene analogs () exhibit planar structures, favoring π-π stacking in materials, while the pyranopyridine derivative () offers a polycyclic framework suited for targeting enzyme active sites .
  • Substituent Positions :

    • Bromine at position 3 in the chroman derivative contrasts with para-substituted bromine in biphenyls (e.g., 4'-Bromo-[1,1'-biphenyl]-3-carbonitrile). Meta-substitution in biphenyls (e.g., 3'-bromo derivatives) reduces steric hindrance, improving reactivity in Suzuki-Miyaura couplings .
    • The 7-position carbonitrile in the chroman compound may sterically hinder nucleophilic attacks compared to ortho-substituted carbonitriles in naphthalene systems .

Q & A

Q. Methodological Considerations

  • Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions .
  • Oxidation : Conversion of a 4-hydroxy group to a ketone via oxidation with CrO₃ or KMnO₄ in acidic media. Temperature control (<50°C) minimizes side reactions .
  • Nitrile Introduction : Cyanation via nucleophilic substitution (e.g., using CuCN or NaCN) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanide sources) .

Q. Methodological Approaches

  • Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric interconversion and clarify splitting patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure using SHELXL (for refinement) and ORTEP-3 (for visualization) .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA) to identify dominant conformers .

What challenges arise in crystallizing 3-Bromo-4-oxochroman-7-carbonitrile, and how are they addressed?

Advanced Research Focus
Crystallization difficulties stem from the compound’s polarity (nitrile and ketone groups) and potential polymorphism.

Q. Methodological Solutions

  • Solvent Screening : Use high-throughput platforms to test solvents (e.g., DMSO/EtOH mixtures) and anti-solvents (hexane) .
  • Seeding Techniques : Introduce microcrystals from prior batches to induce controlled nucleation .
  • Software Tools : Refine diffraction data with SHELXL and model disorder using WinGX .

Q. Methodological Analysis

  • Hammett Studies : Correlate substituent effects (σₚ values) with reaction rates in halogenation or coupling reactions .
  • Electrostatic Potential Maps : Generate via Gaussian to visualize electron density distribution and predict regioselectivity .

Q. Methodological Workflow

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS detection (LOD: 0.1%) .
  • NMR Spectroscopy : Compare integrals of target protons vs. impurity signals in DMSO-d₆ .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

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